methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate
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Overview
Description
Methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is a chemical compound belonging to the class of indenyl carbamates
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,3-dihydro-1H-inden-2-ol as the starting material.
Reaction Steps: The hydroxyl group on the indenyl ring is first converted to a leaving group, often through the use of a reagent like thionyl chloride
Reaction Conditions: The reactions are usually carried out under anhydrous conditions, with solvents such as dichloromethane or toluene, and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, using continuous flow reactors, and implementing purification techniques such as recrystallization or column chromatography to obtain the final product.
Types of Reactions:
Oxidation: The hydroxyl group on the indenyl ring can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or Dess-Martin periodinane are used, often in solvents like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carbamates.
Substitution: Nucleophiles such as alkyl halides are used, with reactions typically conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Indenyl ketone derivatives.
Reduction: Indenyl amine derivatives.
Substitution: Various substituted indenyl compounds.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that indole derivatives are biologically active and have broad-spectrum activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known, though, that the synthesis of similar compounds can be influenced by environmental conditions .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Indenyl carbamates: These compounds share the indenyl ring structure but may have different substituents.
Hydroxylated indenes: Compounds with hydroxyl groups on the indenyl ring but lacking the carbamate group.
Uniqueness: Methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is unique due to the combination of the hydroxyl and carbamate groups on the indenyl ring, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
methyl N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11(14)13-8-12(15)6-9-4-2-3-5-10(9)7-12/h2-5,15H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDTHMCOHAWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CC2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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